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Compound of Interest

Compound Name: 3-(Oxan-3-yl)-3-oxopropanenitrile

Cat. No.: B1428906

For Immediate Release

This publication provides a comprehensive spectroscopic comparison of 3-(Oxan-3-yl)-3-
oxopropanenitrile and its derivatives, offering valuable insights for researchers, scientists, and
professionals in drug development. This guide presents a detailed analysis of their structural
and electronic properties through a variety of spectroscopic techniques, supported by
experimental data and protocols.

Introduction

3-Oxopropanenitrile derivatives are a class of organic compounds that have garnered
significant interest in medicinal chemistry due to their versatile biological activities. The
incorporation of different cyclic moieties, such as the oxane ring, can significantly influence
their physicochemical properties and pharmacological profiles. This guide focuses on the
spectroscopic characterization of 3-(Oxan-3-yl)-3-oxopropanenitrile and compares it with
other key derivatives to elucidate the structural nuances conferred by different substituents.
While specific experimental data for the 3-substituted oxane derivative is limited in publicly
available literature, this guide utilizes data for the closely related isomer, 3-Oxo-3-(tetrahydro-
2H-pyran-4-yl)propanenitrile, as a primary reference for the oxane-containing structure.

Spectroscopic Data Summary
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The following table summarizes the key spectroscopic data for 3-Oxo-3-(tetrahydro-2H-pyran-

4-yl)propanenitrile and a selection of other 3-oxopropanenitrile derivatives. This data facilitates

a direct comparison of the influence of the substituent at the 3-position on the spectral

characteristics.
Compound 1H NMR 13C NMR
IR (cm-1) HRMS (m/z)

Name (CDCI3, 6 ppm) (CDCI3, o ppm)

3-0Ox0-3- Methylene

) Carbonyl carbon:  C=0: ~1700-
(tetrahydro-2H- protons adjacent o
~205, Nitrile 1720, C=N: [M+H]+ expected

pyran-4-

yl)propanenitrile

to ketone: ~2.8-
3.2[1]

carbon: ~120[1]

~2200-2250[1]

7.91 (d, 2H), 187.3, 134.5,
3-Ox0-3-
. 7.65(t,1H), 7.50  132.8, 129.1, N N
phenylpropanenit Not specified Not specified
" (t, 2H), 4.01 (s, 128.4, 114.2,
rile
2H) 29.5
180.5, 136.8,
8.32-8.29 (m,
135.1, 131.5,
1H), 7.84 (s, 1H),
3-(1-(6- 128.4, 127.9,
7.42-7.24 (m,
phenylhex-5-yn- 126.3, 124.2, [M+H]+ calcd:
. 7H), 4.26 (t, 2H), .
1-yl)-1H-indol-3- 123.5,122.5, Not specified 341.1654, found:
3.83 (s, 2H), 2.47
yl)-3- 115.0, 114.4, 341.1652
o (t, 2H), 2.15-2.07
oxopropanenitrile 110.3, 88.9,
(m, 2H), 1.68-
81.7,47.0, 29.7,
1.61 (m, 2H)
28.9, 25.6, 19.0
180.6, 135.9,
8.32 (d, 1H), 135.2,131.5,
7.87 (s, 1H), 129.3, 128.4,
3-(5-Chloro-1-(6-
7.39-7.26 (m, 127.9, 127.3,
phenylhex-5-yn- [M+H]+ calcd:
) 7H), 4.27 (s, 2H), 124.4,123.5, N
1-yl)-1H-indol-3- Not specified 375.1264, found:
3.83 (s, 2H), 2.52 121.9,114.9,
yl)-3- 375.1253
o (t, 2H), 2.15-2.11  113.8,111.4,
oxopropanenitrile
(m, 2H), 1.69- 88.9, 81.7, 47.2,
1.65 (m, 2H) 29.6, 28.8, 25.6,
18.9
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are crucial for reproducible

research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically
recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in deuterated
chloroform (CDCI3) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are

reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR)
spectrometer. Samples can be analyzed as a thin film on NaCl plates or as a KBr pellet. The
spectra are typically recorded in the range of 4000-400 cm-1. Key vibrational frequencies to
note are the carbonyl (C=0) stretch, typically around 1700 cm-1, and the nitrile (C=N) stretch,
which appears around 2200-2250 cm-1.[1]

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an
electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.[2] This
technique provides highly accurate mass measurements, allowing for the determination of the
elemental composition of the molecule and confirming its identity.

Visualizations

To better illustrate the relationships and workflows discussed, the following diagrams are
provided.
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Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of
3-oxopropanenitrile derivatives.
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Caption: Logical relationship showing how different substituents on the 3-oxopropanenitrile
core lead to varied spectroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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